molecular formula C8H7N B7767905 o-Tolunitrile CAS No. 25550-22-5

o-Tolunitrile

Cat. No. B7767905
CAS RN: 25550-22-5
M. Wt: 117.15 g/mol
InChI Key: NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Description

o-Tolunitrile is a light blue clear liquid . It is a natural product found in Festuca rubra and Glycyrrhiza glabra . The molecular formula of this compound is C8H7N .


Synthesis Analysis

Tolunitriles can be synthesized by selective ammoxidation of methylbenzyl chlorides prepared by chloromethylation of toluene . The total yields can reach 83% and the selectivity of tolunitriles is almost 100% . Another method involves the selective ammoxidation of corresponding xylene over silica‐supported Co‐Mn‐Mg‐Ni catalysts . This one-pot procedure also results in almost 100% selectivity for mono‐nitriles .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methylbenzonitrile . The InChI representation is InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3 . The Canonical SMILES representation is CC1=CC=CC=C1C#N .


Chemical Reactions Analysis

Nitriles, such as this compound, may polymerize in the presence of metals and some metal compounds . They are incompatible with acids; mixing nitriles with strong oxidizing acids can lead to extremely violent reactions . Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides .


Physical And Chemical Properties Analysis

This compound is a clear colorless to slightly yellow liquid . It is insoluble in water .

Scientific Research Applications

  • Spectroscopy and Molecular Structure Studies : o-Tolunitrile has been utilized in vibronic emission spectroscopy studies. Techniques such as corona excited supersonic expansion have been employed to generate electronically excited but jet-cooled this compound, enabling the recording of its emission spectrum in the UV region. This helps in the accurate determination of electronic transition and vibrational mode frequencies in its ground electronic state (Park, Lee, & Lee, 2006). Similarly, its millimeter-wave rotational spectrum has been explored, providing insights into internal rotation parameters and contributing to the field of rotational spectroscopy (Jaman, Kumar, & Bangal, 2011).

  • Chemical Synthesis and Catalysis : this compound is involved in various chemical synthesis processes. Research has explored new methods of synthesizing this compound using o-toluic acid and urea, investigating the effects of molar ratios, reaction temperatures, and time on yield (Hua, 1999). Another study focused on its catalytic synthesis from o-toluic acid using a continuous flow gas-solid process (Wei, 2007). Additionally, lithiated derivatives of this compound have been prepared, which readily undergo condensations with various electrophiles, showcasing its reactivity and utility in creating organometallic reagents (Kaiser & Petty, 1976).

  • Electronic and Vibrational Analysis : The electronic and vibrational properties of this compound have been investigated using various spectroscopic techniques, including Fourier transform infrared and Raman spectroscopy. These studies aim to understand its optimized geometrical parameters, force constants, and fundamental vibrational frequencies, which are crucial for its applications in material science and molecular physics (Nagabalasubramanian, Periandy, & Mohan, 2009).

Safety and Hazards

o-Tolunitrile is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is advised to avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

o-Tolunitrile is the main raw material for the production of fluorescent brighteners, and can also be used in synthetic dyes, medicine, rubber, and pesticide industries . The global market for this compound is expected to grow, indicating potential future directions for this compound .

Mechanism of Action

Target of Action

o-Tolunitrile, also known as 2-Methylbenzonitrile, is a versatile intermediate used in the synthesis of various pharmaceutical and biologically active compounds .

Mode of Action

The mode of action of this compound involves its interaction with its targets leading to a series of chemical reactions. For instance, this compound can be converted to o-Toluamide through the action of an alkaline solution of hydrogen peroxide . This reaction involves the evolution of oxygen and heat, and the temperature is maintained at 40-50°C .

Biochemical Pathways

It’s known that nitriles can participate in various reactions, including nucleophilic substitution reactions . In the case of this compound, it can be hydrolyzed to form o-Toluamide , which may further participate in other biochemical pathways.

Pharmacokinetics

The physical properties of this compound, such as its boiling point (205°c) and density (0989 g/mL at 25°C) , may influence its pharmacokinetic behavior.

Result of Action

The result of this compound’s action depends on the specific reaction it’s involved in. For instance, in the reaction with an alkaline solution of hydrogen peroxide, this compound is converted to o-Toluamide . This conversion could potentially be used to synthesize other biologically active compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the reaction of this compound with an alkaline solution of hydrogen peroxide requires specific temperature conditions . Additionally, nitriles like this compound may polymerize in the presence of metals and some metal compounds .

properties

IUPAC Name

2-methylbenzonitrile
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InChI

InChI=1S/C8H7N/c1-7-4-2-3-5-8(7)6-9/h2-5H,1H3
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InChI Key

NWPNXBQSRGKSJB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C#N
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Molecular Formula

C8H7N
Record name O-TOLUNITRILE
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DSSTOX Substance ID

DTXSID6022050
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Molecular Weight

117.15 g/mol
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Physical Description

O-tolunitrile is a light blue clear liquid. (NTP, 1992), Liquid; [Merck Index] Colorless liquid with an almond-like odor; [Alfa Aesar MSDS]
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Boiling Point

401 °F at 760 mmHg (NTP, 1992)
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Flash Point

184 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992)
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Density

0.9955 at 68 °F (NTP, 1992) - Less dense than water; will float
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CAS RN

529-19-1, 25550-22-5
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Melting Point

7.7 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of o-tolunitrile?

A1: this compound has the molecular formula C8H7N and a molecular weight of 117.15 g/mol. [, ]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ FTIR, FT-Raman, and microwave spectroscopy to analyze the vibrational modes and structural characteristics of this compound. [, , , , ]

Q3: What is the significance of the methyl group's position in this compound?

A3: The "ortho" (o-) prefix indicates the methyl group is adjacent to the nitrile group on the benzene ring. This positioning influences the molecule's reactivity and physicochemical properties. [, , , ]

Q4: How is this compound typically synthesized?

A4: Common synthetic routes include diazotization of o-toluidine followed by cyanide substitution [] and ammoxidation of o-xylene, which proceeds via this compound as an intermediate. [, , ]

Q5: Can this compound be used to synthesize pharmaceuticals?

A5: Yes, this compound serves as a valuable intermediate in synthesizing various pharmaceuticals, including the protoberberine alkaloid (S)-(-)-xylopinine. []

Q6: What is the role of potassium tert-butoxide in reactions involving this compound?

A6: Potassium tert-butoxide can promote the self-condensation of this compound to yield aminoisoquinolines, valuable heterocyclic compounds in medicinal chemistry. [, ]

Q7: How does the reactivity of this compound compare to its meta- and para-isomers in oxidation reactions?

A7: Studies show that this compound exhibits slower oxidation rates compared to its meta- and para-isomers when using sodium tungstate as a catalyst for aryl amide synthesis. []

Q8: Can this compound be used in the synthesis of heterocyclic compounds?

A8: Yes, this compound serves as a starting material in the synthesis of various heterocycles. For example, it reacts with paraformaldehyde to yield benzo[c]phenanthridines. [, ]

Q9: What catalytic processes involve this compound as a reactant or intermediate?

A9: this compound is a key intermediate in the catalytic ammoxidation of o-xylene to produce phthalonitrile, a precursor to valuable polymers. [, , , ]

Q10: How does the reaction mechanism of o-xylene ammoxidation proceed via this compound?

A10: o-Xylene undergoes sequential ammoxidation, first forming this compound. Further reaction with ammonia and oxygen leads to the final product, phthalonitrile. [, , ]

Q11: How is computational chemistry used to study this compound?

A11: Density functional theory (DFT) calculations help researchers analyze this compound's vibrational frequencies, optimize geometries, and investigate reaction pathways. [, , ]

Q12: Can computational methods predict the reactivity of this compound in chemical reactions?

A12: Yes, DFT calculations can provide insights into the charge distribution and electronic properties of this compound, allowing researchers to predict its reactivity in various chemical transformations. []

Q13: What is known about the metabolism of this compound in biological systems?

A13: Studies in rat liver fractions showed that this compound undergoes metabolic transformation to produce o-cyanobenzyl alcohol and subsequently phthalide. []

Q14: Are there any known toxicological concerns associated with this compound?

A14: While specific toxicological data might be limited, this compound, like many nitriles, should be handled with caution as it may release toxic cyanide upon decomposition or metabolism.

Q15: What are the potential applications of this compound?

A15: this compound's applications primarily lie in its use as a chemical intermediate. Its versatility allows for the synthesis of pharmaceuticals, dyes, rubber chemicals, pigments, and other fine chemicals. [, , ]

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